[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular weight of 288.15 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a powder in physical form . It has a molecular weight of 288.15 .Scientific Research Applications
Molecular Interactions and Receptor Binding
One study delves into the molecular interactions between cholecystokinin (CCK) receptor agonists and antagonists, showcasing how structurally related molecules can have contrasting pharmacological characteristics due to differences in their binding sites on the human CCK(1) receptor. This is exemplified by comparing 1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (a CCK(1) receptor antagonist) with its agonist counterpart, highlighting the molecular basis of their distinct pharmacological effects (Gouldson et al., 2000).
Crystal Structure and Spectroscopic Characterization
Research focused on the synthesis, crystal structure, and spectroscopic characterization of compounds structurally similar to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid" provides insights into their chemical properties. For instance, the study of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid highlights the importance of intermolecular hydrogen bonds in stabilizing crystal structures, contributing to our understanding of such compounds' physical and chemical behavior (Aydin et al., 2010).
Anti-Inflammatory and Analgesic Activities
Investigations into the anti-inflammatory and analgesic properties of related thiazole-5-acetic acids and esters reveal potential pharmacological applications. These studies suggest that compounds within this chemical class can exhibit significant anti-inflammatory and analgesic effects, offering a basis for developing new therapeutic agents (Attimarad & Bagavant, 1999).
Conformational Studies
Conformational analysis of phenoxyacetic acid derivatives, including those structurally similar to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid," provides valuable insights into their chemical behavior. Such studies offer a deeper understanding of how these compounds' structures influence their physical properties and interactions with biological molecules (Lynch et al., 2003).
Photolytic Transformation
Research on the photolytic transformation of diclofenac, a compound related by structural motifs to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid," explores the environmental fate of such chemicals. Understanding the transformation products and pathways under UV irradiation can inform environmental risk assessments and pollution management strategies (Eriksson et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNVMFAUGANIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |
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